Daidzin
Overview
Description
Daidzin is a natural isoflavone glycoside, specifically the 7-O-glucoside of daidzein. It is predominantly found in leguminous plants such as Glycine max (soybean), Pueraria lobata, alfalfa, Trifolium pratense, Sophora tonkinensis, Dalbergia hupeana, and Piptanthus nepalensis . This compound is recognized for its various biological activities, including antioxidant, anti-inflammatory, antibacterial, antidiabetic, and antialcohol properties . It is also considered a phytoestrogen, contributing to its wide range of health benefits.
Scientific Research Applications
Daidzin has a wide range of scientific research applications:
Future Directions
Daidzin has shown potential for the treatment of alcohol dependency based on animal models . Further studies on the involved enzymes and reaction mechanisms by the intestinal bacteria will be required, and it will be interesting to explore the potential targets of this compound and daidzein, like TLR4, p65 and so on, in the future by performing molecular docking assay or inhibition assays to predict the compound-targeting interaction .
Mechanism of Action
Daidzin exerts its effects primarily through its hydrolysis to daidzein and subsequent metabolites. The molecular targets and pathways involved include:
Aldehyde Dehydrogenase: This compound inhibits aldehyde dehydrogenase, contributing to its antialcohol effects.
Estrogen Receptors: This compound and its metabolites can bind to estrogen receptors, exerting phytoestrogenic effects.
Antioxidant Pathways: This compound exhibits antioxidant activity by scavenging free radicals and upregulating antioxidant enzymes.
Biochemical Analysis
Biochemical Properties
Daidzin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme aldehyde dehydrogenase-2 (ALDH-2), where this compound acts as an inhibitor. This inhibition is particularly relevant in its potential use as an anti-alcohol agent . Additionally, this compound is metabolized by intestinal bacteria, which convert it into daidzein and other metabolites through processes such as deglycosylation, hydroxylation, methoxylation, and acetylation . These interactions highlight the compound’s involvement in complex biochemical pathways.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to enhance acetylcholinesterase activity in rat neuronal cell lines by binding to estrogen receptors . This interaction suggests that this compound may influence cell signaling pathways and gene expression through estrogen receptor-mediated mechanisms. Furthermore, this compound has demonstrated anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells . It also attenuates diabetic complications and improves vascular function, indicating its impact on cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways and interactions. At the molecular level, this compound binds to estrogen receptors, which leads to the modulation of gene expression and enzyme activity . This binding interaction is crucial for its effects on acetylcholinesterase activity and other cellular processes. Additionally, this compound’s inhibition of aldehyde dehydrogenase-2 (ALDH-2) is a key aspect of its mechanism of action as an anti-alcohol agent . The compound’s ability to undergo biotransformation by intestinal bacteria further adds to its complex molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that this compound maintains its biological activity over extended periods, although its effects may diminish with prolonged exposure . In vitro and in vivo studies have demonstrated that this compound continues to exert its beneficial effects on cellular function, including antioxidant and anti-inflammatory activities, over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to provide health benefits such as improved vascular function and reduced diabetic complications . At higher doses, this compound may exhibit toxic or adverse effects. Studies have indicated that excessive intake of this compound can lead to negative outcomes, including potential liver toxicity . Therefore, it is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its conversion by intestinal bacteria. The main metabolic pathways include deglycosylation, hydroxylation, methoxylation, and acetylation . These processes result in the formation of various metabolites, including daidzein, which further undergoes biotransformation. The enzymes and cofactors involved in these pathways play a crucial role in the metabolism and bioavailability of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Its low intestinal absorbability is partially attributed to efflux transport mediated by multidrug resistance-associated protein inhibitors . Once absorbed, this compound is distributed to various tissues, where it exerts its biological effects. The compound’s localization and accumulation within specific tissues are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Additionally, this compound undergoes post-translational modifications that may direct it to specific compartments or organelles within the cell. These modifications play a crucial role in determining the compound’s subcellular localization and its subsequent biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Daidzin can be synthesized through enzymatic hydrolysis of daidzein in deep eutectic solvents (DESs). This method is preferred due to its high efficiency and eco-friendly nature . The DESs are screened for enzyme activity, stability, and substrate solubility, with the DES (ChCl/EG 2:1, 30 vol %) being the most suitable co-solvent to improve bioconversion efficiency . Under optimal conditions, a maximum yield of 97.53% can be achieved, with the purity of the daidzein crude product reaching over 70% .
Industrial Production Methods: Industrial production of this compound involves the extraction from leguminous plants, followed by purification processes. The enzymatic hydrolysis method mentioned above can also be scaled up for industrial production, providing a mild, environmentally friendly, and highly efficient approach .
Chemical Reactions Analysis
Types of Reactions: Daidzin undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed to its aglycone form, daidzein, by glucosidase enzymes.
Methoxylation: This compound can be converted to methoxylated daidzein (M1) by certain bacteria.
Hydroxylation: This compound can be hydroxylated to form hydroxylated daidzein (M3).
Acetylation: This compound can be acetylated to form acetylated this compound (M2).
Enzymes: Glucosidase for hydrolysis.
Daidzein: The aglycone form of this compound.
Methoxylated Daidzein (M1): Formed through methoxylation.
Hydroxylated Daidzein (M3): Formed through hydroxylation.
Acetylated this compound (M2): Formed through acetylation.
Comparison with Similar Compounds
Daidzin is often compared with other isoflavone glycosides such as genistin and glycitin. These compounds share similar structures and biological activities but differ in their specific glycoside moieties and aglycone forms . This compound is unique due to its specific glycoside linkage and its potent antialcohol effects .
Similar Compounds:Genistin: The 7-O-glucoside of genistein.
Glycitin: The 7-O-glucoside of glycitein.
properties
IUPAC Name |
3-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-5-6-13-15(7-12)28-9-14(17(13)24)10-1-3-11(23)4-2-10/h1-7,9,16,18-23,25-27H,8H2/t16-,18-,19+,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQZWONCHDNPDP-QNDFHXLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862180 | |
Record name | 7,4′-Dihydroxyisoflavone 7-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Daidzin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033991 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
552-66-9 | |
Record name | Daidzin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Daidzin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Daidzin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02115 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 7,4′-Dihydroxyisoflavone 7-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DAIDZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R2X91A5M5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Daidzin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033991 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
233 - 235 °C | |
Record name | Daidzin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033991 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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